molecular formula C16H19N3O4S B10998038 N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10998038
M. Wt: 349.4 g/mol
InChI Key: PFZHCTVJGYXWJP-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (Chemical Formula: C24H26N2O4S2) is a complex organic compound. Let’s break down its structure:

  • The core structure consists of a tetrahydrocyclopenta[c]pyrazole ring.
  • The N-terminal contains a sulfonyl group (SO2).
  • The C-terminal features an amide group (CONH2).

Preparation Methods

Synthetic Routes:

    Sulfonamide Formation:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions yield derivatives with modified functional groups or side chains.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for drug development (e.g., anti-inflammatory, anticancer properties).

    Industry: May serve as a precursor for specialized materials.

Mechanism of Action

    Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore analogs or structurally related molecules.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonylethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H19N3O4S/c1-23-11-5-7-12(8-6-11)24(21,22)10-9-17-16(20)15-13-3-2-4-14(13)18-19-15/h5-8H,2-4,9-10H2,1H3,(H,17,20)(H,18,19)

InChI Key

PFZHCTVJGYXWJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=NNC3=C2CCC3

Origin of Product

United States

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